2-Chloro-6-fluorobenzyl chloride
Overview
Description
2-Chloro-6-fluorobenzyl chloride is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the second position, and a fluorine atom at the third position. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Mechanism of Action
Target of Action
It is known to be used as an alkylating reagent during the synthesis of various organic compounds .
Mode of Action
As an alkylating agent, 2-Chloro-6-fluorobenzyl chloride can add an alkyl group to its target molecules. This can result in significant changes to the target molecule’s structure and function .
Biochemical Pathways
This compound is involved in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It is also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole, it can contribute to the formation of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in an inert atmosphere at room temperature . It is also known to be sensitive to lachrymatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluorotoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-(chloromethyl)-3-fluorobenzene may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted benzene derivatives.
Electrophilic Aromatic Substitution: The fluorine and chlorine substituents on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted benzene derivatives with various functional groups depending on the nucleophile used.
- Benzoic acid derivatives from oxidation reactions.
- Benzyl alcohol derivatives from reduction reactions.
Scientific Research Applications
2-Chloro-6-fluorobenzyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
2-Chloro-6-fluorobenzyl chloride can be compared with other similar compounds such as:
1-Chloro-2-(chloromethyl)benzene: Lacks the fluorine substituent, resulting in different reactivity and properties.
1-Chloro-3-(chloromethyl)-2-fluorobenzene: The positions of the chlorine and fluorine substituents are reversed, leading to different regioselectivity in reactions.
1-Chloro-4-(chloromethyl)-3-fluorobenzene: The chloromethyl group is at the para position relative to the fluorine, affecting the compound’s reactivity and applications.
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGOLNNLNQQIHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038855 | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
55117-15-2 | |
Record name | 2-Chloro-6-fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55117-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055117152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2-(chloromethyl)-3-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-2-(chloromethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha,2-dichloro-6-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A581KL6ZPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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